molecular formula C8H13NO4 B12894748 Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate CAS No. 61546-62-1

Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate

Cat. No.: B12894748
CAS No.: 61546-62-1
M. Wt: 187.19 g/mol
InChI Key: MMPLABYBXZFVPZ-UHFFFAOYSA-N
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Description

Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate is a carbamate derivative characterized by a 2-oxotetrahydrofuran (γ-lactone) ring substituted at the 3-position with a carbamate group. Carbamates are widely utilized in agrochemical and pharmaceutical industries due to their inhibitory effects on enzymes such as acetylcholinesterase or lactate dehydrogenase (LDH) .

Properties

CAS No.

61546-62-1

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

propan-2-yl N-(2-oxooxolan-3-yl)carbamate

InChI

InChI=1S/C8H13NO4/c1-5(2)13-8(11)9-6-3-4-12-7(6)10/h5-6H,3-4H2,1-2H3,(H,9,11)

InChI Key

MMPLABYBXZFVPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of isopropyl alcohol with 2-oxotetrahydrofuran-3-yl isocyanate. This reaction typically occurs under mild conditions and does not require an inert atmosphere .

Another method involves the use of carbamoyl chlorides, which react with isopropyl alcohol to form the desired carbamate. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. For instance, it has been utilized in the synthesis of side chains for antiretroviral drugs like Darunavir, enhancing their therapeutic efficacy .

Mechanism of Action
The compound's mechanism often involves the modification of existing pharmacophores to improve bioavailability and reduce toxicity. The incorporation of the tetrahydrofuran ring structure aids in enhancing the lipophilicity of drug candidates, which can facilitate better membrane permeability .

Drug Formulation

Solid Dispersion Techniques
this compound is used in solid dispersion formulations to enhance the solubility and stability of poorly soluble drugs. It acts as a carrier in solid dispersions, improving the dissolution rates of active pharmaceutical ingredients (APIs). This application is particularly relevant for drugs that exhibit low aqueous solubility, as solid dispersions can significantly increase their bioavailability .

Formulation Technique Advantages Examples
Solid DispersionEnhanced solubility and stabilityCobicistat formulations
Co-crystallizationImproved mechanical propertiesVarious APIs

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing novel polymers with specific mechanical and thermal properties. Its unique structure allows for the creation of copolymers that exhibit desirable characteristics such as flexibility and thermal stability, making them suitable for various industrial applications .

Case Study 1: Synthesis of Antiviral Agents

A study focused on the synthesis of an antiviral agent demonstrated that this compound could be effectively utilized to modify existing antiviral compounds, resulting in derivatives with enhanced activity against HIV. The research highlighted the compound's role in facilitating key chemical transformations necessary for creating effective drug candidates .

Case Study 2: Formulation Development

In a formulation development project, researchers utilized this compound in solid dispersions to improve the solubility of a poorly soluble drug candidate. The study reported a significant increase in dissolution rates compared to conventional formulations, demonstrating the compound's efficacy as a solubilizing agent .

Mechanism of Action

The mechanism of action of isopropyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate with structurally related carbamates:

Compound Name Key Structural Features Primary Use/Activity Inhibition Mechanism (if known) References
This compound 3-carbamoyl-2-oxotetrahydrofuran Presumed pesticidal/herbicidal activity Not explicitly stated; inferred from class
Propham (Isopropyl carbanilate) Isopropyl ester of phenylcarbamic acid Herbicide (potato sprout inhibitor) Microtubule assembly disruption
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) 3-chlorophenyl carbamate Herbicide, plant growth regulator Cell division inhibition
N-Phenyl isopropyl carbamate (IPC) Phenyl group attached to carbamate Pesticide, LDH inhibitor Competitive inhibition of lactate dehydrogenase (LDH)
Methyl isopropyl phenyl carbamate Methyl-isopropyl substitution on phenyl Agrochemical (trade-classified) Not specified

Key Differentiators

Structural Backbone :

  • The target compound’s γ-lactone ring introduces a polar, oxygen-rich scaffold, contrasting with the aromatic phenyl groups in propham, chlorpropham, and IPC. This may enhance water solubility or alter binding affinity to biological targets .
  • IPC and propham share a phenylcarbamate core but differ in substituents (e.g., chlorine in chlorpropham), which modulate their herbicidal potency .

Mechanistic Insights :

  • IPC is a documented LDH inhibitor, binding competitively to pyruvate sites (Ki ~0.5 mM) . The lactone ring in the target compound may favor interactions with oxidoreductases or esterases instead.
  • Propham and chlorpropham primarily disrupt microtubule dynamics in plants, preventing cell division .

Regulatory and Commercial Status: Methyl isopropyl phenyl carbamate is listed in trade classifications (Singapore, 2022), indicating its commercial viability .

Research Implications and Gaps

  • Metabolic Stability : The γ-lactone ring may confer resistance to hydrolytic degradation compared to aryl carbamates, extending its environmental persistence .
  • Target Specificity: Further studies are needed to elucidate whether the lactone moiety enables selective inhibition of non-LDH targets, such as GABA receptors or other oxidoreductases.
  • Ecotoxicology : Data on the environmental impact of lactone-containing carbamates are sparse compared to aryl analogs like chlorpropham, necessitating risk assessments .

Biological Activity

Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various chemical routes involving the reaction of isopropyl carbamate with appropriate precursors. The synthesis typically involves the formation of a tetrahydrofuran ring, which is crucial for its biological activity. The structural formula can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{N}\text{O}_3

2.1 Antifibrotic Activity

Research indicates that this compound exhibits significant antifibrotic properties. In vitro studies have shown that it can inhibit collagen synthesis and reduce the expression of fibrotic markers such as COL1A1 and α-SMA in hepatic stellate cells stimulated by TGFβ1. This suggests its potential application in treating liver fibrosis, as it modulates key pathways involved in fibrogenesis .

2.2 Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in various cell models. The mechanism appears to involve the suppression of the NF-κB signaling pathway, which is crucial for the inflammatory response. In experimental models, treatment with this compound led to a marked decrease in the levels of inflammatory mediators .

2.3 Antioxidant Properties

In addition to its antifibrotic and anti-inflammatory activities, this compound has been evaluated for its antioxidant capabilities. It exhibited significant free radical scavenging activity in assays such as DPPH and ABTS, indicating its potential role in protecting against oxidative stress-related diseases .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Structural Feature Effect on Activity
Tetrahydrofuran RingEssential for biological activity
Isopropyl GroupEnhances lipophilicity and cellular uptake
Carbamate FunctionalityCritical for interaction with biological targets

The presence of the tetrahydrofuran ring appears to be crucial for maintaining the compound's bioactivity, while modifications to other functional groups can enhance or diminish its efficacy.

4.1 Hepatic Fibrosis Model

In a study involving a rat model of hepatic fibrosis induced by carbon tetrachloride, administration of this compound resulted in a significant reduction in liver fibrosis markers compared to control groups. Histological analysis showed improved liver architecture and decreased collagen deposition, supporting its therapeutic potential .

4.2 Inflammatory Bowel Disease

Another investigation explored the effects of this compound in a model of inflammatory bowel disease (IBD). Results indicated that treatment with this compound reduced disease severity by lowering inflammatory cytokine levels and improving mucosal healing .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities, including antifibrotic, anti-inflammatory, and antioxidant properties. Ongoing studies are necessary to elucidate its mechanisms of action fully and to explore its therapeutic applications in various diseases.

As research progresses, understanding the precise molecular interactions and optimizing structural modifications will be vital in enhancing the efficacy and safety profile of this compound for clinical use.

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